berkeleyacetal B

Description

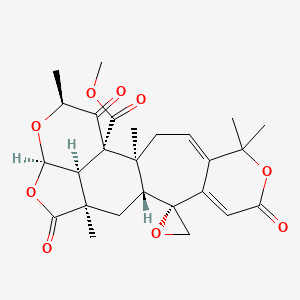

Structure

3D Structure

Properties

Molecular Formula |

C26H30O9 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

methyl (1S,2S,11R,12R,14R,17R,19S,21R)-2,6,6,14,19-pentamethyl-8,15,20-trioxospiro[7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,9-diene-11,2'-oxirane]-1-carboxylate |

InChI |

InChI=1S/C26H30O9/c1-12-18(28)26(21(30)31-6)17-19(33-12)34-20(29)23(17,4)10-15-24(26,5)8-7-13-14(25(15)11-32-25)9-16(27)35-22(13,2)3/h7,9,12,15,17,19H,8,10-11H2,1-6H3/t12-,15+,17+,19+,23+,24-,25-,26-/m0/s1 |

InChI Key |

XZKVBCSVEVIEBX-YJCISAIBSA-N |

SMILES |

CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=CC(=O)OC5(C)C)C46CO6)C)C)C(=O)OC |

Isomeric SMILES |

C[C@H]1C(=O)[C@@]2([C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(CC=C5C(=CC(=O)OC5(C)C)[C@@]46CO6)C)C)C(=O)OC |

Canonical SMILES |

CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=CC(=O)OC5(C)C)C46CO6)C)C)C(=O)OC |

Synonyms |

berkeleyacetal B |

Origin of Product |

United States |

Origins and Isolation Methodologies of Berkeleyacetal B

Fungal Sources and Microbial Ecology in Natural Product Discovery

The search for novel bioactive compounds has increasingly led scientists to explore microorganisms, particularly fungi, which are known to produce a vast array of structurally diverse secondary metabolites. monash.edu Fungi from extreme and unique environments are considered a promising source for discovering molecules with significant biological activities. mdpi.com

Berkeleyacetal B was first reported as one of three new compounds, berkeleyacetals A-C, isolated from a fungal strain. acs.orgnih.gov This fungus was identified as a species of Penicillium. acs.orgacs.org Subsequent studies have also reported the isolation of berkeleyacetals from other Penicillium species, including Penicillium rubrum and Penicillium purpurogenum, highlighting the genus as a key biosynthetic producer of these meroterpenoids. monash.eduresearchgate.netcapes.gov.br The production of such complex molecules underscores the rich and diverse secondary metabolism within the Penicillium genus. nih.gov

The original discovery of the berkeleyacetals is a notable example of natural product discovery from an extremophile. The producing fungus was isolated from the deep, acidic, and metal-rich waters of the Berkeley Pit Lake in Butte, Montana. acs.orgnih.govacs.org The Berkeley Pit is an abandoned open-pit copper mine, now a Superfund site, filled with approximately 1140 billion liters of water with a pH of about 2.5. nih.govmtech.edu The ability of microorganisms to thrive in such a harsh environment and produce novel, bioactive compounds demonstrates that extremophilic fungi are a valuable resource for drug discovery. acs.orgresearchgate.netcapes.gov.br The fungus that produces this compound was specifically isolated from a water sample taken at a depth of 1500 feet. acs.orgnih.gov

Following its initial discovery, this compound has also been isolated from fungi in different ecological niches. Researchers have identified it from the endophytic fungus Penicillium sp. MA-37, which was isolated from the rhizospheric soil of the mangrove plant Bruguiera gymnorrhiza. mdpi.com Endophytic fungi, which live within plant tissues, and other marine-derived fungi are recognized as prolific sources of novel natural products. monash.edursc.org The isolation of this compound from both a highly acidic mine waste lake and marine-associated environments showcases the compound's distribution across varied fungal strains adapted to unique conditions. acs.orgmdpi.com

| Fungal Source | Isolation Environment | Reference(s) |

| Penicillium sp. | Deep water of Berkeley Pit Lake, Montana | acs.org, acs.org, nih.gov |

| Penicillium rubrum | Berkeley Pit Lake | researchgate.net, capes.gov.br |

| Penicillium sp. MA-37 | Rhizospheric soil of mangrove plant Bruguiera gymnorrhiza | mdpi.com |

| Penicillium purpurogenum | Soil | monash.edu, frontiersin.org |

| Talaromyces amestolkiae | Coal Area | mdpi.com |

Extreme Environment Isolation: Berkeley Pit Lake Microorganisms

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a primary strategy for isolating new bioactive natural products. nih.gov This method involves systematically separating a crude biological extract into fractions and testing the biological activity of each fraction, allowing researchers to purify the active component. up.ac.za The initial isolation of the berkeleyacetals was directed by such a strategy. nih.gov The chloroform (B151607) extract of the fungal culture was found to inhibit enzymes associated with inflammation and cancer progression, specifically caspase-1 and matrix metalloproteinase-3 (MMP-3). researchgate.netnih.gov These enzyme inhibition assays were used to guide the chromatographic fractionation of the extract, ultimately leading to the purification of berkeleyacetals A, B, and C. nih.gov

NMR-Guided Fractionation Techniques in Isolation

In conjunction with bioassay-guided methods, NMR-guided fractionation was employed to isolate this compound. nih.gov This technique involves analyzing the ¹H NMR spectra of chromatographic fractions to identify signals that indicate the presence of compounds with novel or interesting structural features, often by comparing them to known metabolites. nih.gov In the case of the berkeleyacetals, researchers examined the NMR spectra of various fractions for evidence of compounds structurally related to previously isolated metabolites from the same fungus, such as berkeleydione (B1257449). acs.orgnih.gov This approach, combined with the bioassay results, facilitated the targeted isolation of the three new berkeleyacetals. nih.gov The definitive structures of these compounds, including this compound, were established through comprehensive analysis of mass spectral and extensive 1D and 2D NMR data. acs.orgnih.gov

Structural Elucidation and Stereochemical Determination of Berkeleyacetal B

Advanced Spectroscopic Characterization Methods

The initial characterization of berkeleyacetal B relied heavily on a combination of advanced spectroscopic techniques to piece together its intricate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A comprehensive analysis of 1D and 2D NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, was instrumental in determining the planar structure and relative configurations of this compound. nih.govacs.org Much of the NMR data for this compound indicated a structural relationship to berkeleyacetal A. nih.gov

Key correlations observed in the HMBC spectrum provided crucial connectivity information. For instance, the acetal (B89532) proton H-23 showed a 3-bond coupling to C-9 and C-11, and a 2-bond coupling to C-22, which helped to establish the D and E rings. nih.gov Similarly, H-22 exhibited 3-bond couplings to the ester carbons C-8 and C-20, the ketone carbon C-10, and the methyl carbon C-24, as well as 2-bond correlations to the quaternary carbons C-7 and C-11. nih.gov The seven-membered B ring, a characteristic feature of this family of compounds, was established through HMBC correlations. nih.gov Specifically, the methyl proton H₃-19 showed a 3-bond correlation to C-5, and the correlation between H-5 and C-3 helped define this ring. nih.gov Furthermore, HMBC correlations from both H₂-25 to the olefinic carbons C-3 and C-5 were key in placing the spiro-oxirane ring within the 7-membered B ring. nih.gov

The following table summarizes the ¹H and ¹³C NMR data for this compound, recorded in CDCl₃. nih.gov

| Position | δc | δH |

| 1 | 163.7 C | |

| 2 | 115.9 CH | 6.05 s |

| 3 | 143.4 C | |

| 4 | 59.5 C | |

| 5 | 45.6 CH | 3.37 s |

| 6 | 28.6 CH2 | 2.11 m, 1.83 m |

| 7 | 44.1 C | |

| 8 | 176.4 C | |

| 9 | 73.1 C | |

| 10 | 208.5 C | |

| 11 | 63.0 C | |

| 12 | 40.8 C | |

| 13 | 34.8 CH2 | 2.51 m, 1.63 m |

| 14 | 130.2 CH | 5.97 d (10.0) |

| 15 | 137.8 C | |

| 16 | 83.2 C | |

| 17 | 27.2 CH3 | 1.40 s |

| 18 | 27.9 CH3 | 1.59 s |

| 19 | 15.6 CH3 | 0.75 s |

| 20 | 167.8 C | |

| 21 | 20.3 CH3 | 1.34 d (7.0) |

| 22 | 87.2 CH | 5.92 q (7.0) |

| 23 | 106.8 CH | 6.09 s |

| 24 | 27.5 CH3 | 1.44 s |

| 25 | 56.8 CH2 | 3.03 d (5.0), 2.89 d (5.0) |

| 26 | 52.8 CH3 | 3.76 s |

All assignments are based on COSY, NOE, HSQC and HMBC experiments. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula of this compound. nih.gov The analysis established the molecular formula as C₂₆H₃₀O₉, which corresponds to 12 degrees of unsaturation. nih.gov This high degree of unsaturation, along with the presence of two double bonds and four carbonyls as suggested by NMR, indicated that this compound possesses a hexacyclic structure. nih.gov The carbon count revealed 11 quaternary carbons, 6 methines, 3 methylenes, and 7 methyl carbons. nih.gov

X-ray Crystallography for Absolute Configuration Analysis

While X-ray crystallography is a powerful technique for determining the absolute stereochemistry of chiral compounds, its application to this compound itself has not been explicitly detailed in the provided context. berkeley.edu However, the use of X-ray diffraction analysis has been crucial in confirming the structure and relative stereochemistry of key synthetic intermediates in the total synthesis of the berkeleyacetal core. acs.org For instance, the relative stereochemistry of a tetracyclic intermediate was established by X-ray diffraction analysis. acs.org This technique has also been used to determine the absolute configurations of related natural products. researchgate.net

Chiroptical Methods: Electronic Circular Dichroism (ECD) Calculations

The absolute configuration of complex molecules like this compound can often be determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using quantum chemical methods, such as Time-Dependent Density-Functional Theory (TDDFT). mdpi.commdpi.comsemanticscholar.org This approach has been successfully applied to determine the absolute configurations of several related meroterpenoids. researchgate.netmdpi.comresearchgate.net For these related compounds, the predicted ECD spectrum for a specific enantiomer showed good agreement with the experimental spectrum, allowing for the unambiguous assignment of the absolute configuration. mdpi.commdpi.com

Stereochemical Assignment via Nuclear Overhauser Effect (NOE) Data

Nuclear Overhauser Effect (NOE) difference spectroscopy was a critical tool in establishing the relative stereochemistry of this compound. nih.gov Key NOE correlations revealed the spatial proximity of various protons, allowing for the determination of their relative orientations.

On one face of the molecule, the irradiation of H-5 resulted in NOE enhancements for the spiro-oxirane methylene (B1212753) proton Hᵦ-25, as well as Hᵦ-6 and Hᵦ-13. nih.gov Additionally, the irradiation of H₃-17 enhanced both Hₐ-25 and the olefinic proton H-2. nih.gov On the other face, H-22 was enhanced by the irradiation of both H₃-19 and H₃-24, while H₃-24 also showed an NOE effect on H-23, confirming the cis relationship of these protons. nih.gov These NOE data were instrumental in establishing the relative stereochemistry of this compound, which was found to be consistent with that of other berkeleyacetals. nih.gov

Analysis of the Pentacyclic 6-7-6-5-6 Ring System Topology

This compound is a member of the berkeleyacetal family of meroterpenoids, which are characterized by a unique and highly congested pentacyclic 6-7-6-5-6 ring system. acs.org This complex architecture presents a significant synthetic challenge. acs.org The structure contains a seven-membered B ring, which is a defining feature of this class of compounds. nih.gov The elucidation of this intricate ring system was accomplished through a detailed analysis of 2D NMR data, particularly HMBC correlations that pieced together the connectivity of the various rings. nih.gov

Synthetic Methodologies Towards Berkeleyacetal B Core Architecture

Challenges in Total Synthesis of Complex Polycyclic Natural Products

The total synthesis of complex polycyclic natural products like the berkeleyacetals is a formidable task in organic chemistry. acs.orgoup.com These molecules often feature distorted ring systems, multiple contiguous stereogenic centers, and quaternary asymmetric carbon atoms within their fused ring structures, posing significant synthetic problems. oup.com The large number of bonds in these molecules inevitably leads to multi-step synthetic sequences, which can be further complicated when enantioselective synthesis is required. oup.com

Dense Oxygen Functionality and Congested Ring Systems

Berkeleyacetal B is characterized by a highly dense oxygen functionality and a congested polycyclic ring system. hkust.edu.hkacs.org This structural complexity, which includes a unique and congested pentacyclic ring skeleton with at least two all-carbon quaternary centers, presents an unprecedented synthetic challenge. researchgate.netacs.org The strategic placement of these oxygen-containing functional groups within a compact and sterically hindered framework requires a high level of chemo- and stereocontrol throughout the synthetic sequence.

Strategic Cycloaddition Reactions for Core Construction

To address the challenges posed by the intricate architecture of this compound, researchers have employed strategic cycloaddition reactions to construct the core ring system. hkust.edu.hkacs.org These reactions are powerful tools in organic synthesis for the formation of cyclic compounds. illinoisstate.edu

Intramolecular [4+2]-Cycloaddition for C/D Ring Formation

An intramolecular [4+2]-cycloaddition, also known as the Diels-Alder reaction, has been a key strategy for the efficient construction of the C/D ring system of the berkeleyacetal scaffold. acs.orgacs.org This pericyclic reaction involves the formation of a six-membered ring from a diene and a dienophile within the same molecule, offering a powerful method for rapidly building molecular complexity. nih.govrsc.org The intramolecular nature of this reaction can provide a high degree of stereocontrol, which is crucial for establishing the correct relative stereochemistry of the newly formed ring system. rsc.org In the context of this compound synthesis, this approach has been successfully applied in a model study to form the fused C/D rings. acs.org

[5+2]-Cycloaddition for Seven-Membered Ring (B ring) Construction

The construction of the seven-membered B ring of this compound has been effectively addressed through the use of a [5+2]-cycloaddition reaction. acs.orgacs.org This type of reaction is a powerful method for accessing seven-membered ring systems, which are common structural motifs in a wide variety of bioactive natural products. illinoisstate.edursc.orgresearchgate.net Specifically, the intramolecular oxidopyrylium-based [5+2] cycloaddition has proven to be particularly useful for creating these ring systems with high stereo- and regioselectivity. illinoisstate.edu In the synthetic strategy towards the berkeleyacetal core, the [5+2]-cycloaddition was successfully employed to construct the seven-membered B ring with excellent yield. acs.org

Achmatowicz Rearrangement in Synthetic Route Design

The Achmatowicz rearrangement is a crucial transformation in the synthetic route designed for the berkeleyacetal core. hkust.edu.hkacs.org This reaction involves the oxidative rearrangement of a furfuryl alcohol to a dihydropyranone, providing a versatile intermediate for further elaborations. acs.orgchim.it In the synthesis of the berkeleyacetal core, the Achmatowicz rearrangement was utilized to prepare the substrates necessary for the key cycloaddition reactions that form the B and E rings. hkust.edu.hkacs.org An efficient method for this transformation was achieved using vanadyl acetoacetonate as a catalyst and tert-butyl hydroperoxide as the oxidant. acs.org

Biomimetic Synthesis Approaches and Their Limitations

The biosynthetic pathway to the berkeleyacetals is believed to begin with the polyketide intermediate 3,5-dimethylorsellinic acid (DMOA). acs.orgnih.gov It is hypothesized that DMOA is alkylated by farnesyl pyrophosphate, a terpenoid precursor, initiating a cascade of reactions to form the complex meroterpenoid structure. nih.gov Specifically for this compound, the proposed pathway involves a series of transformations starting from the common intermediate, berkeleydione (B1257449). rsc.orgresearchgate.net The conversion is thought to proceed through steps including double bond isomerization and epoxidation to yield the final this compound structure. rsc.org

Inspired by these natural processes, researchers have explored biomimetic syntheses. These efforts have seen success in the synthesis of related, but structurally simpler, DMOA-derived meroterpenoids. Notable examples include the total synthesis of (±)-Berkeleyone A and the enantioselective synthesis of (−)-Berkeleyone A. acs.orgresearchgate.net These syntheses often rely on strategies that mimic key biological steps, such as dearomatization-driven polycyclization. acs.orgnsf.gov

However, a significant limitation arises when attempting to apply these biomimetic strategies to the synthesis of the more structurally intricate pentacyclic berkeleyacetals, such as this compound. acs.org The primary challenge lies in replicating the complex oxidative ring rearrangements that are efficiently carried out by enzymes in nature. acs.org Current synthetic technologies are considered impractical for effecting these specific transformations, which are crucial for assembling the complete pentacyclic framework of this compound. acs.org This technological gap underscores the difficulty in chemically mimicking the precise and sophisticated machinery of biosynthesis for this class of compounds.

Synthesis of Related Precursors and Analogues

Given the challenges of a direct biomimetic total synthesis, significant research has focused on the stepwise construction of the berkeleyacetal core and the synthesis of related precursors and analogues. An efficient strategy has been developed for the construction of the 7–6–5–6 tetracyclic carbon skeleton, which constitutes a major part of the berkeleyacetal architecture. acs.org This approach is notable for its use of two key cycloaddition reactions, a [4+2] and a [5+2] cycloaddition, to forge the core ring system. acs.orgnih.govhkust.edu.hk Furthermore, the Achmatowicz rearrangement is employed for preparing the necessary cyclization substrates that contain the B and E rings of the natural product. acs.orgnih.govacs.org

The synthesis of various precursors and analogues has been successfully achieved, providing valuable insights into the chemistry of this compound family. Research groups have accomplished the total synthesis of several related meroterpenoids, including:

(±)-Berkeleyone A acs.orgnsf.gov

(−)-Berkeleyone A acs.orgresearchgate.net

Preaustinoids A, A1, B, and B2 acs.orgresearchgate.net

Protoaustinoid A nsf.gov

These syntheses demonstrate progress in assembling the bicyclo[3.3.1]nonane framework common to many of these molecules. researchgate.netnsf.gov For instance, the synthesis of the tetracyclic core of berkeleyacetal involved the initial preparation of a tetrasubstituted furan (B31954) intermediate, which was then elaborated through multiple steps including reductions and protections to create a key diol for subsequent reactions. acs.org These accomplishments represent crucial steps toward the ultimate goal of the total synthesis of this compound and its complex congeners.

Studies on Analogues and Derivatives of Berkeleyacetal B

Isolation and Structural Characterization of Related Compounds

The isolation and structural elucidation of analogues and derivatives are fundamental to understanding the chemical space surrounding berkeleyacetal B. Advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction, have been instrumental in characterizing these complex molecules. nih.govacs.orgacs.orgnih.gov

22-Deoxyminiolutelide B and Miniolutelide C

Two notable analogues of the berkeleyacetal class, 22-deoxyminiolutelide B and miniolutelide C, were isolated from a Penicillium strain (303#) obtained from seawater in the Zhanjiang Mangrove National Reserve in China. mdpi.com Their structures were determined through detailed spectroscopic analysis. mdpi.com Subsequently, these compounds, along with other preaustinoids, were also isolated from the marine-derived fungus Penicillium ubiquetum MMS330, found in the blue mussel Mytilus edulis. researchgate.netnih.gov The planar structure of miniolutelide C was confirmed to be identical to a previously reported compound. mdpi.com A compound identified as 13-epi-miniolutelide C, named miniolutelide E, was later isolated from the endophytic fungus Talaromyces purpureogenus. mdpi.comresearchgate.netnih.gov

Amestolkolides A-D and Purpurogenolide E

From the mangrove endophytic fungus Talaromyces amestolkiae YX1, a series of four new meroterpenoids, amestolkolides A-D, were isolated. nih.govmdpi.com These compounds possess a unique and fused polycyclic 6/7/6/5/6 ring system. mdpi.com The structures of amestolkolides A-D were elucidated through a combination of spectroscopic analyses, with the absolute configurations of amestolkolides B and C, as well as the known compound purpurogenolide E, being confirmed by single-crystal X-ray diffraction. nih.govresearchgate.net The absolute configuration at C-9 in these compounds was found to be 9R, which is different from the 9S configuration observed in many other analogues. nih.govresearchgate.net Purpurogenolide E was also among five new meroterpenoids isolated from the solid substrate fermentation cultures of the fungus Penicillium purpurogenum. acs.org

Peniciacetals A-I and Chrysogenolides B-E

A significant number of new highly oxygenated meroterpenoids, designated as peniciacetals A–I, were discovered from the mangrove-derived fungus Penicillium sp. HLLG-122. researchgate.netdntb.gov.ua This discovery was guided by the OSMAC (One Strain Many Compounds) approach and molecular networking. researchgate.net Peniciacetals A and B feature a distinctive 6/6/6/6/5 pentacyclic system with an unusual 4,6-dimethyl-2,5-dioxohexahydro-6-carboxy-4H-furo[2,3-b]pyran moiety, while peniciacetals C and D possess an uncommon 3,6-dimethyldihydro-4H-furo[2,3-b]pyran-2,5-dione unit within a 6/6/6/5/6 fused pentacyclic skeleton. researchgate.net Along with these new compounds, five known analogues were also isolated, including berkeleyacetal A and chrysogenolides B-E. researchgate.netresearchgate.net The structures of these complex molecules were determined using HR-ESI-MS, 1D and 2D NMR spectroscopy, X-ray diffraction analysis, and quantum chemical electronic circular dichroism (ECD) calculations. researchgate.net

Chrysogenolides B-E were also part of a larger group of eight new chrysogenolides (A-H) and seven known 3,5-dimethylorsellinic acid-derived meroterpenoids isolated from the endophytic fungus Penicillium chrysogenum MT-12, found in Huperzia serrata. acs.orgacs.orgnih.gov The structures of these compounds were elucidated through spectroscopic and spectrometric data, with the absolute configurations of chrysogenolides A-D confirmed by single-crystal X-ray crystallography. acs.orgnih.gov

Structural Relationships within the Berkeleyacetal Family and Meroterpenoid Classes

The berkeleyacetal family belongs to the larger class of meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. researchopenworld.comnih.gov The structural diversity within the berkeleyacetal family and related meroterpenoids arises from the complex cyclization and rearrangement of their precursors. researchopenworld.com

The core structure of berkeleyacetals is a highly congested polycyclic system, often a 6/7/6/5/6 pentacyclic skeleton. acs.orgresearchgate.net These compounds are derived from 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP). researchopenworld.comresearchgate.net The structural variations within the family, as seen in the peniciacetals and amestolkolides, often involve different fused ring systems and oxygenation patterns. nih.govresearchgate.net For instance, peniciacetals A and B possess a unique 6/6/6/6/5 pentacyclic system, while the amestolkolides have a 6/7/6/5/6 framework. mdpi.comresearchgate.net

Meroterpenoids as a class are exceptionally diverse and can be classified in several ways, including by their polyketide or non-polyketide origin, or by their common structural scaffolds. nih.gov The berkeleyacetals and their analogues fall into the category of polyketide-terpenoids. researchopenworld.com The immense structural variety observed in fungal meroterpenoids is a result of sequential cyclizations, intricate oxidative ring rearrangements, and recyclizations of the initial polyketide and terpenoid precursors. researchopenworld.com This structural complexity contributes to their wide range of biological activities. mdpi.com

Comparative Biosynthetic Pathway Analysis of Analogues

The biosynthesis of berkeleyacetals and their analogues is believed to originate from the alkylation of 3,5-dimethylorsellinic acid (DMOA) with farnesyl pyrophosphate (FPP). mdpi.comrsc.org This initial step is followed by a cascade of enzymatic reactions, including cyclizations and oxidative modifications, to generate the complex polycyclic skeletons. researchopenworld.comrsc.org

The proposed biosynthetic pathway for amestolkolides A-D and purpurogenolide E suggests a divergence from other analogues due to the different stereochemistry at the C-9 position (9R instead of 9S). nih.govresearchgate.net This indicates the involvement of stereospecific enzymes in the biosynthetic pathway.

Similarly, the proposed biosynthetic pathway for the peniciacetals involves a series of complex cyclizations and rearrangements to form their unique fused ring systems. researchgate.net The biosynthesis of berkeleyacetal C is hypothesized to involve the oxidation of an exomethylene group to an aldehyde, followed by a retro-Claisen cleavage and subsequent recyclization to form the characteristic berkeleyacetal A scaffold. rsc.org The existence of intermediates like 22-epoxyberkeleydione (B1262885) supports this proposed pathway. rsc.org

The study of biosynthetic gene clusters provides further insight into the formation of these molecules. researchgate.netresearchgate.net For example, the activation of a cryptic paraherquonin-like meroterpenoid biosynthetic gene cluster in Neosartorya glabra led to the production of new berkeleyacetal congeners. researchgate.net Bioinformatic analysis of these gene clusters helps to propose the functions of the encoded enzymes and delineate the biosynthetic steps. researchgate.net

Future Directions in Berkeleyacetal B Research

Implications for Novel Anti-Inflammatory Drug Development

The potent anti-inflammatory properties of the berkeleyacetals position them as promising leads for the development of new therapeutic agents. acs.org Research has shown that Berkeleyacetal C, a closely related compound, exerts strong anti-inflammatory effects by significantly inhibiting the excessive activation of macrophages and neutrophils. acs.orgnih.gov This activity is achieved through the suppression of key signaling pathways, including nuclear factor-κB (NF-κB), extracellular signal-regulated protein kinases 1 and 2 (ERK1/2), and interferon regulatory transcription factor 3 (IRF3). acs.orgnih.gov

Specifically, Berkeleyacetal C has been found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharides (LPS). acs.orgnih.govresearchgate.net It also suppresses the production of pro-inflammatory cytokines. nih.gov A key mechanism identified is the inhibition of caspase-1, a critical enzyme in the regulation of multiple proinflammatory cytokines. nih.gov The ability to inhibit caspase-1 suggests that berkeleyacetals could represent a novel class of anti-inflammatory drugs with multipotent action. nih.gov These findings strongly suggest that Berkeleyacetal B, sharing the core structural scaffold, is a compelling candidate for further investigation as a novel anti-inflammatory drug. acs.org The exploration of marine-derived fungi, in general, is considered a hot-spot for discovering new anti-inflammatory compounds due to their unique mechanisms of action. nih.govmdpi.com

| Compound | Source Organism | Activity/Target | Observed Effect | Reference |

|---|---|---|---|---|

| Berkeleyacetal C (BAC) | Penicillium purpurogenum | NF-κB, ERK1/2, IRF3 Signaling | Inhibits phosphorylation and activation of macrophages/neutrophils. | nih.gov |

| Berkeleyacetal C (BAC) | Penicillium sp. | Caspase-1 Inhibition | Inhibits enzyme in the micromolar range. | acs.org |

| Amestolkolide B | Talaromyces amestolkiae | NO Production Inhibition | IC50 value of 1.6 ± 0.1 μM in LPS-activated RAW264.7 cells. | mdpi.com |

| Sclerketide D | Penicillium sclerotiorum | NO Production Inhibition | IC50 value of 5.5 μM in LPS-induced RAW 264.7 macrophages. | mdpi.comsemanticscholar.org |

Exploration of Structure-Activity Relationships through Synthetic Analogues

The structural complexity of berkeleyacetals, characterized by a congested pentacyclic core, presents a significant synthetic challenge. acs.orgnih.gov However, recent progress in the total synthesis of related molecules, such as (+)-berkeleyacetal D, and the construction of the core tetracyclic system of berkeleyacetals provides a foundation for future structure-activity relationship (SAR) studies. acs.orgnih.govacs.orgnih.gov SAR analysis allows for the determination of which chemical groups on the molecule are responsible for its biological effects. wikipedia.org

By systematically modifying the berkeleyacetal scaffold, medicinal chemists can synthesize a variety of analogues. wikipedia.org For instance, the total synthesis of (+)-berkeleyacetal D involved several key selective transformations, including an intramolecular Diels-Alder reaction and a diastereoselective epoxidation, which could be adapted to create new derivatives. nih.govacs.org These synthetic analogues can then be tested for their anti-inflammatory activity to understand how changes in the structure, such as the substituents on the various rings, impact potency and selectivity. wikipedia.orgnih.gov This exploration is crucial for optimizing the lead compound, potentially enhancing its therapeutic properties while minimizing any undesirable characteristics. acs.org The development of efficient synthetic routes is paramount to generating these analogues and facilitating a deeper understanding of their biological potential. nih.govhkust.edu.hk

Advances in Biosynthetic Engineering for Enhanced Production

The natural production of berkeleyacetals by their host fungi is often insufficient for extensive research and development. Biosynthetic engineering offers a promising avenue to enhance the production of these valuable compounds. The biosynthesis of fungal meroterpenoids like the berkeleyacetals is known to originate from complex pathways involving enzymes encoded by co-localized biosynthetic gene clusters (BGCs). researchgate.net It is hypothesized that berkeleyacetals are derived from the simple aromatic polyketide 3,5-dimethylorsellinic acid (DMOA). acs.org

Future research will likely focus on identifying and characterizing the specific BGC responsible for this compound production. Once identified, several strategies can be employed for enhanced production. One approach involves the overexpression of pathway-specific regulatory genes within the native fungal host to activate or increase the expression of the entire gene cluster. imb.com.cn Another powerful technique is heterologous expression, where the entire BGC is cloned and transferred into a more tractable host organism, such as Aspergillus nidulans. nih.govresearchgate.net This method not only allows for potentially higher yields but also simplifies the purification process and enables further genetic manipulation to produce novel derivatives. nih.govresearchgate.net These synthetic biology approaches are essential for creating a sustainable supply of this compound for preclinical and clinical studies. acs.org

Leveraging Microbes from Underexplored Environments for Chemical Diversity

The initial discovery of the berkeleyacetals from a Penicillium species isolated from the deep, acidic, metal-rich waters of Berkeley Pit Lake in Montana, USA, highlights the value of exploring unique and harsh environments for novel chemistry. acs.orgnih.govresearchgate.net Such extreme environments force microorganisms to evolve unique metabolic capabilities, leading to the production of novel secondary metabolites as a survival mechanism. nih.govresearchgate.net These underexplored ecological niches represent a vast, untapped reservoir of chemical diversity. researchgate.netnih.gov

Future discovery efforts will continue to target microbes from similar extreme or underexplored habitats, such as deep-sea sediments, volcanic vents, and hypersaline waters, as well as symbiotic fungi associated with plants or marine invertebrates. mdpi.comsemanticscholar.orgresearchgate.net By screening microorganisms from these environments, researchers can increase the likelihood of discovering new berkeleyacetal analogues or other structurally novel meroterpenoids with potent anti-inflammatory or other therapeutic activities. nih.govresearchgate.net This ecologically-guided approach, combined with modern screening techniques, is a powerful strategy for expanding the library of natural products available for drug discovery. nih.gov

Computational Approaches in Drug Design and Mechanism Prediction

Computational chemistry and bioinformatics are indispensable tools for accelerating modern drug discovery and can be powerfully applied to this compound research. sysrevpharm.orgbeilstein-journals.org Structure-based drug design (SBDD) can be utilized to model the interaction between this compound and its biological targets, such as caspase-1 or other enzymes in the inflammatory pathway. beilstein-journals.org These models can predict the binding mode and affinity, providing insights into the structural basis of its activity. escholarship.org

Such computational insights can guide the rational design of new synthetic analogues with improved potency and selectivity, reducing the time and cost associated with traditional trial-and-error synthesis. nih.govsysrevpharm.org For example, computational methods can predict how modifications to the berkeleyacetal core will affect binding to a target protein. acs.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to build mathematical relationships between the chemical structures of a series of analogues and their measured biological activity. wikipedia.org These computational tools can also aid in predicting the mechanism of action of new compounds and elucidating complex biosynthetic pathways, making them a critical component of future research into this compound. sysrevpharm.orgescholarship.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.